Edasalonexent

Description

Properties

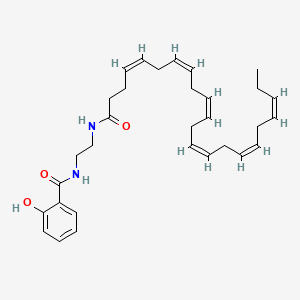

IUPAC Name |

N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLBBYLGWHUHRW-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204317-86-1 | |

| Record name | Edasalonexent [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204317861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edasalonexent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EDASALONEXENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3Z6434KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Efficacy of Edasalonexent in mdx Mouse Models: A Technical Guide

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by the absence of functional dystrophin protein. This leads to progressive muscle degeneration, inflammation, and fibrosis, ultimately resulting in loss of ambulation and premature death due to cardiorespiratory failure.[1] The mdx mouse, which harbors a nonsense mutation in the murine dystrophin gene, is the most commonly used animal model for preclinical studies of DMD, as it recapitulates many of the pathological features of the human disease.[2][3][4]

A key pathological driver in DMD is the chronic activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][5] This transcription factor plays a central role in promoting muscle inflammation and degeneration while simultaneously inhibiting muscle regeneration.[6][7][8] Edasalonexent (formerly CAT-1004) is an orally administered small molecule designed to inhibit the NF-κB pathway.[5][7] It is a bifunctional molecule that covalently links salicylic acid and docosahexaenoic acid (DHA), both of which are known to have NF-κB inhibitory properties.[5] Upon intracellular cleavage, these components are released and act to suppress NF-κB activity.[5] This guide provides an in-depth summary of the preclinical studies of edasalonexent in mdx mouse models, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: NF-κB Inhibition

In the context of DMD, the absence of dystrophin leads to sarcolemmal instability and increased susceptibility to contraction-induced injury. This damage triggers a cascade of inflammatory responses, a key component of which is the activation of the NF-κB pathway. Activated NF-κB translocates to the nucleus, where it upregulates the expression of pro-inflammatory cytokines and genes involved in protein degradation, contributing to muscle damage.[8][9] Furthermore, persistent NF-κB activation impairs the function of satellite cells, the resident muscle stem cells, thereby hindering effective muscle regeneration.[7]

Edasalonexent is designed to counteract this pathological process by delivering its bioactive components, salicylic acid and DHA, intracellularly.[5] Salicylic acid is known to inhibit IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade, while DHA and its metabolites can suppress NF-κB activation through various mechanisms.[5] Preclinical and clinical studies have shown that edasalonexent can effectively inhibit NF-κB activity.[9]

Quantitative Data from mdx Mouse Studies

Preclinical studies in mdx mice have demonstrated the potential of edasalonexent to modify key aspects of DMD pathology, including muscle inflammation, fibrosis, and bone health.

Table 1: Effects of Edasalonexent on Muscle Inflammation and Fibrosis in Young mdx Mice

| Treatment Group | Dosing Regimen | Duration | Outcome Measure | Result | Significance | Reference |

| Control | Control Diet | 4 weeks | Inflammation (% Nuclear Area) | Baseline | - | [6] |

| Edasalonexent | 1% in Diet | 4 weeks | Inflammation (% Nuclear Area) | Reduced | p < 0.05 | [6] |

| Control | Control Diet | 4 weeks | Fibrosis (% Collagen Area) | Baseline | - | [6] |

| Edasalonexent | 1% in Diet | 4 weeks | Fibrosis (% Collagen Area) | Reduced | p < 0.005 | [6] |

| Control | Oral Gavage (Vehicle) | 4 weeks | Inflammation | Baseline | - | [6] |

| Edasalonexent | 450 mg/kg/day (Single Dose) | 4 weeks | Inflammation | Not Effective | - | [6] |

| Edasalonexent | 450 mg/kg/day (TID) | 4 weeks | Inflammation | Reduced | - | [6] |

| Edasalonexent | 600 mg/kg/day (TID, unequal) | 4 weeks | Inflammation & Fibrosis | Reduced | - | [6] |

TID: Three times a day. The unequal TID regimen for the 600 mg/kg/day dose was 150 mg/kg, 150 mg/kg, and 300 mg/kg to provide additional exposure during the overnight period.[6]

Table 2: Effects of Edasalonexent on Bone Health in mdx Mice

| Treatment Group | Duration | Outcome Measure | Result vs. mdx Control | Significance vs. mdx Control | Reference |

| Edasalonexent | 6 months | Cortical Density | Comparable | Not Significant | [10][11] |

| Prednisolone | 6 months | Cortical Density | Lower | Significant | [10][11] |

| Edasalonexent | 6 months | Cortical Thickness | Comparable | Not Significant | [10][11] |

| Prednisolone | 6 months | Cortical Thickness | Lower | Significant | [10][11] |

| Edasalonexent | 6 months | Femur Length | Comparable | Not Significant | [10][11] |

| Prednisolone | 6 months | Femur Length | Shorter | Significant | [10][11] |

| Edasalonexent | 6 months | Femur Stiffness | No significant change | Not Significant | [1] |

| Prednisolone | 6 months | Femur Stiffness | Lower | Significant | [1] |

| Edasalonexent | 6 months | Femur Maximal Load | No significant change | Not Significant | [1] |

| Prednisolone | 6 months | Femur Maximal Load | Lower | Significant | [1] |

| Edasalonexent | 6 months | Serum P1NP (Bone Formation) | Increased | Significant | [1] |

| Prednisolone | 6 months | Serum TRAP5b (Bone Resorption) | Higher | Not specified | [1] |

Table 3: Effects of Edasalonexent on Cardiac Muscle in mdx:Utrn+/- Mice

| Treatment Group | Outcome Measure | Result | Reference |

| Edasalonexent | Heart Enlargement | Reduced | [12] |

| Edasalonexent | Cardiac Fibrosis | Reduced | [12] |

| Edasalonexent | Heart Function | Preserved | [12] |

Experimental Protocols

Standardized and rigorous experimental design is crucial for the reliable evaluation of therapeutic candidates in preclinical models.[13][14] The following sections detail the methodologies employed in the key preclinical studies of edasalonexent.

Animal Models and Care

-

Model: C57BL/10ScSn-Dmdmdx/J (mdx) mice are the primary model used.[1][6][10][11] For cardiac studies, the mdx:Utrn+/- mouse model, which exhibits a more severe cardiac phenotype, was utilized.[12]

-

Housing: Mice are typically housed in individually vented cage systems with a 12-hour light-dark cycle and provided with standard chow and water ad libitum.[3]

-

Acclimation: Animals are allowed a period of acclimation (e.g., 10-14 days) before the commencement of experiments.[3]

Treatment Administration

-

Dietary Admixture: Edasalonexent was mixed into standard mouse chow at a concentration of 1%.[1][6]

-

Oral Gavage: For pharmacokinetic and dose-ranging studies, edasalonexent was administered via oral gavage. Dosing schedules included single daily doses (QD) and three-times-daily (TID) doses to simulate clinical dosing regimens.[6]

Outcome Measures and Methodologies

-

Muscle Histology (Inflammation and Fibrosis):

-

Protocol: Muscle tissue (e.g., quadriceps, gastrocnemius) is harvested, fixed, and sectioned. Sections are stained to visualize specific features.

-

Inflammation: Hematoxylin and eosin (H&E) staining is commonly used. The percentage of the muscle area occupied by cell nuclei is quantified as a measure of inflammatory infiltrate.[6]

-

Fibrosis: Picrosirius red or Masson's trichrome staining is used to visualize collagen deposition. The percentage of the muscle area occupied by collagen is quantified.[6]

-

-

Bone Health Assessment:

-

Micro-computed Tomography (µCT): Left femurs and lumbar vertebrae are scanned to assess bone microarchitecture, including trabecular bone volume, thickness, cortical density, and cortical thickness.[1]

-

Three-Point Bending Test: This biomechanical test is performed on the femur to determine bone strength. Key parameters measured include stiffness (resistance to deformation) and maximal load (the force required to fracture the bone).[1]

-

Serum Biomarkers: Blood samples are collected to measure markers of bone turnover. Procollagen type 1 N-terminal propeptide (P1NP) is a marker of bone formation, while tartrate-resistant acid phosphatase 5b (TRAP5b) is a marker of bone resorption.[1]

-

-

Cardiac Assessment:

-

Protocol: In the mdx:Utrn+/- model, hearts are harvested and analyzed for pathological changes.

-

Histology: Tissues are sectioned and stained to assess cardiomyocyte size (hypertrophy) and collagen deposition (fibrosis).[12]

-

Function: While not explicitly detailed in the provided search results, cardiac function in mice is typically assessed in vivo using echocardiography to measure parameters like ejection fraction and fractional shortening.

-

Summary and Conclusion

Preclinical studies in mdx and related mouse models provide compelling evidence for the therapeutic potential of edasalonexent in DMD. By targeting the chronically activated NF-κB pathway, edasalonexent has been shown to reduce key pathological hallmarks of the disease.

-

Anti-inflammatory and Anti-fibrotic Effects: Edasalonexent significantly reduces muscle inflammation and fibrosis in young mdx mice, with efficacy being dependent on maintaining a threshold drug concentration, favoring a multiple-daily-dosing regimen.[6]

-

Bone Sparing Properties: In contrast to corticosteroids, which are a standard of care in DMD but have detrimental effects on bone, edasalonexent preserves bone density and strength in mdx mice.[1][10][11][12] This is a critical consideration for a patient population at high risk for fractures.[10][11]

-

Cardioprotective Potential: Studies in a more severe cardiac model of DMD suggest that edasalonexent can reduce heart enlargement and fibrosis, thereby preserving cardiac function.[12]

These preclinical findings demonstrate that edasalonexent modifies multiple facets of DMD pathology. The data strongly supported the translation of edasalonexent into clinical trials to evaluate its efficacy and safety in boys with Duchenne muscular dystrophy.[6][8][15]

References

- 1. catabasis.com [catabasis.com]

- 2. actionduchenne.org [actionduchenne.org]

- 3. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. neurologylive.com [neurologylive.com]

- 6. catabasis.com [catabasis.com]

- 7. Phase 1 Study of Edasalonexent (CAT-1004), an Oral NF-κB Inhibitor, in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. catabasis.com [catabasis.com]

- 10. musculardystrophynews.com [musculardystrophynews.com]

- 11. Catabasis Pharmaceuticals Presents Preclinical Data Showing Potential for Bone Preservation with Edasalonexent in Duchenne Muscular Dystrophy - BioSpace [biospace.com]

- 12. musculardystrophynews.com [musculardystrophynews.com]

- 13. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. defeatduchenne.ca [defeatduchenne.ca]

Edasalonexent's Inhibition of the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edasalonexent (formerly CAT-1004) is an orally administered small molecule developed as a potential treatment for Duchenne muscular dystrophy (DMD). Its mechanism of action is centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical signaling cascade implicated in chronic inflammation, muscle degeneration, and suppression of muscle regeneration in DMD. This technical guide provides an in-depth overview of edasalonexent's role in modulating the NF-κB pathway, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of the underlying biological processes and workflows.

Introduction: The NF-κB Pathway in Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the dystrophin gene. The absence of functional dystrophin protein leads to muscle fiber fragility and repeated cycles of muscle damage and inflammation. The NF-κB signaling pathway is a key driver of this pathological process. In healthy muscle, NF-κB is sequestered in the cytoplasm in an inactive state. However, in DMD, chronic muscle damage leads to persistent activation of the NF-κB pathway.

Activated NF-κB, predominantly the p50/p65 (RelA) heterodimer, translocates to the nucleus and initiates the transcription of a wide array of pro-inflammatory and pro-fibrotic genes. This sustained NF-κB activation contributes to muscle fiber breakdown and inhibits the natural regenerative processes of the muscle, exacerbating the disease's progression.[1]

Mechanism of Action of Edasalonexent

Edasalonexent is a bifunctional molecule that covalently links two compounds known to inhibit NF-κB: salicylic acid and docosahexaenoic acid (DHA).[2] This novel design allows for targeted intracellular delivery of these bioactive components. Edasalonexent is stable in the extracellular environment and, due to its lipophilic nature, can readily cross cell membranes. Once inside the cell, it is cleaved by intracellular hydrolases, releasing salicylic acid and DHA to act synergistically on the NF-κB pathway.[3]

The released salicylic acid and DHA are believed to inhibit NF-κB through multiple mechanisms, including the potential inhibition of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory IκB proteins, and direct effects on the p65 subunit's ability to bind DNA and activate transcription.[4]

Quantitative Data on NF-κB Inhibition

Clinical studies have demonstrated edasalonexent's ability to engage its target and inhibit the NF-κB pathway. The following tables summarize key quantitative findings from these trials.

| Pharmacodynamic Marker | Study Phase | Dosage | Result | P-value | Source |

| LPS-stimulated NF-κB activity | 1 | Single Dose | 70% reduction | <0.05 | [5] |

| NF-κB p65 DNA binding activity | 1 | Single Dose | Decreased | Significant | [5] |

| NF-κB pathway gene expression | 1 | 4000 mg daily for 14 days | Significantly decreased | P = .02 | [2][5] |

| Proteosome gene expression | 1 | 4000 mg daily for 14 days | Significantly decreased | P = .002 | [2][5] |

| NF-kB-regulated gene transcripts | 2 (MoveDMD) | 100 mg/kg for 12 and 24 weeks | 2-fold decrease | p<0.005 | |

| C-reactive protein (CRP) | 2 (MoveDMD) | 100 mg/kg | Significantly decreased at 12, 24, 36, and 48 weeks | p≤0.001 |

Detailed Experimental Protocols

The following sections detail the methodologies used to assess edasalonexent's effect on the NF-κB pathway in clinical trials.

Measurement of NF-κB p65 DNA Binding Activity

This assay quantifies the active, DNA-binding form of the NF-κB p65 subunit in nuclear extracts.

-

Objective: To measure the extent of NF-κB activation in peripheral blood mononuclear cells (PBMCs) following treatment.

-

Methodology: A commercially available ELISA-based transcription factor DNA-binding assay was utilized, likely the Active Motif TransAM™ NFκB p65 Kit .

-

Sample Collection and Preparation:

-

Whole blood samples were collected from study participants.

-

PBMCs were isolated using standard density gradient centrifugation (e.g., using Ficoll-Paque).

-

For in vitro stimulation experiments, isolated PBMCs were treated with lipopolysaccharide (LPS) to induce NF-κB activation.

-

Nuclear extracts were prepared from PBMCs using a nuclear extraction kit to isolate nuclear proteins.

-

-

Assay Procedure (based on a typical TransAM™ protocol):

-

A 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site (5'-GGGACTTTCC-3') was used.

-

Nuclear extracts were added to the wells and incubated to allow active p65 to bind to the oligonucleotide.

-

The wells were washed to remove non-specific binding.

-

A primary antibody specific to the DNA-binding epitope of p65 was added and incubated.

-

After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody was added.

-

A colorimetric substrate was added, and the absorbance was read on a spectrophotometer. The intensity of the color is proportional to the amount of active p65 in the sample.

-

-

Data Analysis: The amount of active p65 in the samples was quantified by comparison to a standard curve generated using purified NF-κB p65 protein.

-

Gene Expression Analysis of NF-κB Target Genes

This method assesses the transcriptional activity of the NF-κB pathway by measuring the mRNA levels of its known target genes.

-

Objective: To determine if edasalonexent treatment leads to a decrease in the expression of NF-κB-regulated genes in whole blood.

-

Methodology: Quantitative real-time polymerase chain reaction (qPCR) was performed on RNA extracted from whole blood samples. The analysis focused on predefined gene sets known to be regulated by NF-κB.

-

Sample Collection and RNA Extraction:

-

Whole blood was collected from participants into PAXgene Blood RNA Tubes to stabilize the RNA.

-

Total RNA was extracted from the whole blood samples using a suitable RNA purification kit (e.g., PAXgene Blood RNA Kit).

-

The quality and quantity of the extracted RNA were assessed using spectrophotometry and/or microfluidic electrophoresis.

-

-

Reverse Transcription:

-

The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

-

qPCR Analysis:

-

The cDNA was used as a template for qPCR using a pre-designed PCR array plate containing primers for a panel of NF-κB target genes. Studies on edasalonexent have utilized gene sets such as the Biocarta NF-κB Pathway and the Hallmark TNF-alpha signaling via NF-kB gene set from the Broad Institute.

-

The qPCR was performed on a real-time PCR instrument. The cycling conditions would typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The relative expression of each target gene was calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the expression of one or more stable housekeeping genes.

-

Statistical analysis was performed to compare the change in gene expression from baseline and between treatment and placebo groups.

-

-

References

An In-depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Edasalonexent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edasalonexent (CAT-1004) is an investigational oral small molecule that was developed as a potential disease-modifying therapy for all patients with Duchenne muscular dystrophy (DMD), irrespective of their underlying mutation.[1][2] It is a bifunctional molecule that covalently links salicylic acid and docosahexaenoic acid (DHA), two compounds known to inhibit the nuclear factor kappa B (NF-κB) pathway.[3][4] The chronic activation of NF-κB is a key driver of muscle inflammation, degeneration, and suppression of muscle regeneration in DMD.[1][3][4] Edasalonexent was designed to be cleaved intracellularly, releasing its bioactive components to synergistically inhibit NF-κB.[3][4] This guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Edasalonexent, based on data from clinical trials.

Mechanism of Action

Edasalonexent is designed to be administered orally and absorbed systemically. Upon entering cells, it is hydrolyzed into its active components, salicylic acid and DHA. These components then act on the NF-κB signaling pathway, a central mediator of inflammation and muscle damage in DMD.

Pharmacokinetics

The pharmacokinetic profile of Edasalonexent has been evaluated in Phase 1 and Phase 2 clinical trials in both healthy adults and pediatric patients with DMD.

Absorption and Bioavailability

Edasalonexent is orally administered and demonstrates rapid absorption.[4][5] The presence of food has been shown to increase the plasma exposure of Edasalonexent and its metabolite, salicyluric acid.[3][4]

Table 1: Summary of Edasalonexent Oral Absorption Characteristics

| Parameter | Observation | Source |

| Route of Administration | Oral | [3][4] |

| Absorption Rate | Rapid, with peak plasma levels observed 2-6 hours after dosing. | [4][5] |

| Food Effect | Food increases plasma exposure of Edasalonexent and its metabolite. | [3][4] |

| Dose Proportionality | Exposures appeared to increase nearly proportionally to the dose. | [5] |

Distribution, Metabolism, and Excretion

Detailed quantitative data on the volume of distribution, metabolism, and excretion of Edasalonexent are not extensively available in the public domain. However, the pharmacokinetic results are consistent with the intracellular cleavage of Edasalonexent into its active components, salicylic acid and DHA.[3][4]

Pharmacokinetic Parameters in Clinical Trials

While specific quantitative values for Cmax, AUC, and half-life from the MoveDMD and PolarisDMD trials are not publicly available in tabular format, qualitative descriptions from these studies provide valuable insights.

Table 2: Qualitative Pharmacokinetic Findings from Clinical Trials

| Trial | Population | Key Findings | Source |

| Phase 1 | Healthy Adults | - Rapid and saturable oral absorption. - Minimal accumulation after multiple doses. | [6][7] |

| MoveDMD (Phase 1/2) | Pediatric DMD Patients (4 to <8 years) | - Rapidly absorbed with peak levels at 2-6 hours. - Dose-dependent exposure. - Only minor plasma accumulation with 7 days of dosing. - AUC and Cmax were consistent with levels in adults where NF-κB inhibition was observed. | [4][5] |

| PolarisDMD (Phase 3) | Pediatric DMD Patients (≥4 to <8 years) | - Pharmacokinetic analysis confirmed Edasalonexent exposure levels were consistent with previous studies. | [7] |

Experimental Protocols

Detailed experimental protocols for the bioanalytical assays used in the clinical trials are not fully disclosed in published literature. However, the general design of the key clinical studies provides context for the pharmacokinetic assessments.

MoveDMD Trial (NCT02439216)

The MoveDMD trial was a Phase 1/2 study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Edasalonexent in ambulatory boys with DMD aged 4 to <8 years.

-

Study Design: A three-part study including an open-label, dose-escalation phase (Part A) and a randomized, double-blind, placebo-controlled phase (Part B).

-

Dosing: In Part A, sequential ascending doses of 33, 67, and 100 mg/kg/day were administered for one week. In Part B, patients received either 67 mg/kg/day or 100 mg/kg/day of Edasalonexent or a placebo for 12 weeks.

-

Pharmacokinetic Sampling: Blood samples were collected to determine plasma concentrations of Edasalonexent and its metabolites. The specific time points for sample collection are not detailed in the available literature.

-

Analytical Method: While not explicitly stated, the quantification of Edasalonexent in plasma was likely performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the standard for such studies.

Conclusion

Edasalonexent is an orally administered inhibitor of the NF-κB pathway that has undergone extensive clinical investigation. Pharmacokinetic studies have demonstrated its rapid absorption and dose-proportional exposure. The oral bioavailability is influenced by food. While detailed quantitative pharmacokinetic parameters are not widely published, the available data from Phase 1 and 2 trials in both adult and pediatric populations have consistently supported the intended mechanism of action and dosing regimens used in later-stage clinical development. Further detailed information on the bioanalytical methods and a complete pharmacokinetic profile would require access to non-publicly available clinical trial data. Despite the PolarisDMD Phase 3 trial not meeting its primary endpoint, the data gathered on the pharmacokinetics and oral bioavailability of Edasalonexent contribute valuable knowledge to the field of drug development for Duchenne muscular dystrophy.

References

- 1. Catabasis Pharmaceuticals Reports Positive Results from Open-Label Extension of Phase 2 MoveDMD® Trial Evaluating Edasalonexent in Duchenne Muscular Dystrophy and Plans to Initiate Phase 3 Clinical Trial in First Half 2018 - CureDuchenne [cureduchenne.org]

- 2. parentprojectmd.org [parentprojectmd.org]

- 3. Catabasis Presents Positive Data From Part A Of The MoveDMD Trial Of Edasalonexent (CAT-1004), A Potential Disease-Modifying Therapy For DMD, At The World Muscle Society Congress - BioSpace [biospace.com]

- 4. neurology.org [neurology.org]

- 5. catabasis.com [catabasis.com]

- 6. catabasis.com [catabasis.com]

- 7. parentprojectmd.org [parentprojectmd.org]

The Rise and Fall of Edasalonexent: A Technical Review of a Former Duchenne Muscular Dystrophy Hopeful

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Executive Summary

Edasalonexent (formerly CAT-1004), developed by Catabasis Pharmaceuticals, was an investigational oral small molecule designed as a potential foundational therapy for all patients with Duchenne muscular dystrophy (DMD), irrespective of their specific genetic mutation. The core of its scientific rationale was the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key driver of inflammation and muscle degeneration in DMD. Despite promising preclinical data and early clinical signals, the development of edasalonexent was ultimately halted in October 2020 after the Phase 3 PolarisDMD trial failed to meet its primary and secondary endpoints. This in-depth technical guide provides a comprehensive history of edasalonexent's discovery and development, presenting available quantitative data, detailing key experimental methodologies, and visualizing the underlying scientific principles.

Discovery and Scientific Rationale

Edasalonexent was engineered as a bifunctional molecule, covalently linking two compounds known to inhibit NF-κB: salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] The molecule was designed to be stable extracellularly and to undergo intracellular cleavage by the enzyme Fatty Acid Amide Hydrolase (FAAH), releasing its bioactive components.[3] This approach aimed to achieve a synergistic inhibition of the NF-κB pathway.[3]

The rationale for targeting NF-κB in Duchenne muscular dystrophy is well-established. In DMD, the absence of functional dystrophin protein leads to muscle fiber damage with each contraction.[4] This chronic damage triggers a persistent inflammatory response, in which the NF-κB pathway plays a central role.[4] The sustained activation of NF-κB in DMD muscle tissue from a young age contributes to a vicious cycle of inflammation, muscle degeneration, and suppression of muscle regeneration.[2][3] By inhibiting NF-κB, edasalonexent was intended to reduce inflammation and fibrosis, thereby preserving muscle function and slowing disease progression.[5]

Mechanism of Action

Edasalonexent's mechanism of action is centered on the intracellular inhibition of the NF-κB signaling cascade. Once administered, the prodrug is absorbed and distributed to various tissues. Inside the cells, Fatty Acid Amide Hydrolase (FAAH) cleaves the linker, releasing salicylic acid and DHA. These two molecules then act on different components of the NF-κB pathway to achieve a more potent, synergistic inhibition than either compound alone.[3]

Salicylic acid is known to inhibit the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.[6] By inhibiting IKK, the phosphorylation and subsequent degradation of the inhibitory protein IκBα are prevented. This keeps NF-κB sequestered in the cytoplasm, unable to translocate to the nucleus and activate the transcription of pro-inflammatory genes. DHA also contributes to the suppression of NF-κB-mediated inflammation.[7]

Preclinical Development

Edasalonexent demonstrated positive effects in preclinical models of Duchenne muscular dystrophy, including the mdx mouse.[8] In a study comparing edasalonexent to the corticosteroid prednisolone in mdx mice, edasalonexent was shown to preserve bone health, whereas prednisolone led to bone loss.[8] After six months of treatment, mice receiving edasalonexent had preserved cortical density, cortical thickness, and femur length, similar to control mice. In contrast, prednisolone-treated mice showed significantly weaker bones and reduced femur length.[9]

Another preclinical study in the mdx:Utrn+/- mouse model of DMD demonstrated that edasalonexent treatment reduced heart enlargement and fibrosis, helping to preserve cardiac function.[10] These preclinical findings provided a strong rationale for advancing edasalonexent into clinical trials.

Clinical Development

The clinical development of edasalonexent for Duchenne muscular dystrophy involved a Phase 1/2 trial (MoveDMD) and a pivotal Phase 3 trial (PolarisDMD).

MoveDMD Phase 1/2 Trial

The MoveDMD trial was a three-part study in boys aged 4 to 7 with DMD who were not on corticosteroids.[11] Part A evaluated the safety and pharmacokinetics of three doses of edasalonexent. Part B was a randomized, double-blind, placebo-controlled 12-week period with MRI T2 as the primary endpoint. Part C was a long-term open-label extension.

The trial showed that edasalonexent was generally well-tolerated, with the most common adverse events being mild and transient gastrointestinal issues.[11] While the primary endpoint of a change in MRI T2 at 12 weeks was not met, the 100 mg/kg/day dose group showed numerical improvements across multiple efficacy measures compared to placebo.[12] In the open-label extension, edasalonexent treatment was associated with a slowing of disease progression across all four assessments of muscle function (North Star Ambulatory Assessment, time to stand, 4-stair climb, and 10-meter walk/run) through 72 weeks of treatment compared to an off-treatment control period.[13]

Biomarker data from the MoveDMD trial also showed target engagement. Treatment with 100 mg/kg of edasalonexent for 12 and 24 weeks resulted in a significant 2-fold decrease in the transcripts of NF-κB-regulated genes (p<0.005).[13] Additionally, C-reactive protein (CRP), a marker of systemic inflammation, was significantly decreased at 12, 24, 36, and 48 weeks compared to baseline in the 100 mg/kg treatment group (p≤0.001).[13]

Table 1: Key Biomarker Changes in the MoveDMD Trial (100 mg/kg/day group)

| Biomarker | Time Point | Change from Baseline | p-value |

| NF-κB-regulated gene transcripts | 12 and 24 weeks | 2-fold decrease | <0.005 |

| C-reactive protein (CRP) | 12, 24, 36, 48 weeks | Significant decrease | ≤0.001 |

PolarisDMD Phase 3 Trial

The PolarisDMD trial was a global, randomized, double-blind, placebo-controlled Phase 3 study designed to evaluate the efficacy and safety of edasalonexent in boys aged 4 to 7 with DMD who had not been on steroids for at least six months.[3] The trial enrolled 131 boys across 37 sites in eight countries.[14] The primary endpoint was the change from baseline in the North Star Ambulatory Assessment (NSAA) score over one year of treatment with edasalonexent (100 mg/kg/day) compared to placebo.[15] Secondary endpoints included timed function tests (time to stand, 10-meter walk/run, and 4-stair climb).[15]

In October 2020, Catabasis Pharmaceuticals announced that the PolarisDMD trial did not meet its primary or secondary endpoints.[15] There were no statistically significant differences between the edasalonexent and placebo groups in the change in NSAA score or in the timed function tests.[15] While there were consistently smaller functional declines in the edasalonexent group, these differences were not statistically significant.[3]

A pre-specified analysis by age suggested that younger patients (≤6.0 years) showed more robust differences between edasalonexent and placebo for some assessments, although these were not the primary findings of the study.[3] No significant improvements were observed in muscle enzyme levels or heart rate.[14] Edasalonexent was generally safe and well-tolerated in the trial.[15]

Table 2: PolarisDMD Trial - Patient Demographics and Baseline Characteristics

| Characteristic | Edasalonexent (n=88) | Placebo (n=43) | Total (N=131) |

| Age at Screening (Years), Mean (SD) | 5.65 (1.048) | 5.77 (0.995) | 5.69 (1.029) |

| Age Group, n (%) | |||

| ≤ 6.0 years | 56 (63.6) | 28 (65.1) | 84 (64.1) |

| > 6.0 years | 32 (36.4) | 15 (34.9) | 47 (35.9) |

| Race, n (%) | |||

| White | 75 (85.2) | 37 (86.0) | 112 (85.5) |

| Asian | 6 (6.8) | 3 (7.0) | 9 (6.9) |

| Black or African American | 2 (2.3) | 1 (2.3) | 3 (2.3) |

| Other | 5 (5.7) | 2 (4.7) | 7 (5.3) |

| Region, n (%) | |||

| North America | 63 (71.6) | 31 (72.1) | 94 (71.8) |

| Europe/Israel/Australia | 25 (28.4) | 12 (27.9) | 37 (28.2) |

| NSAA Total Score, Mean (SD) | 22.1 (5.80) | 22.9 (5.38) | 22.4 (5.65) |

| Time to Stand from Supine (seconds), Mean (SD) | 5.46 (2.38) | 5.06 (1.92) | 5.33 (2.23) |

| 4-Stair Climb (seconds), Mean (SD) | 4.80 (2.42) | 4.50 (2.07) | 4.70 (2.30) |

| 10-Meter Walk/Run (seconds), Mean (SD) | 5.58 (1.27) | 5.43 (1.09) | 5.53 (1.21) |

| Data adapted from Finkel et al., Journal of Neuromuscular Disorders, 2021.[3] |

Table 3: PolarisDMD Trial - Primary and Secondary Efficacy Endpoint Results at 52 Weeks

| Endpoint | Edasalonexent (n=88) | Placebo (n=43) | Difference (LS Mean [SE]) | p-value |

| Change from Baseline in NSAA Total Score | -1.26 (0.38) | -1.93 (0.54) | 0.67 (0.65) | 0.30 |

| Change from Baseline in Time to Stand Speed (sec⁻¹) | -0.01 (0.01) | -0.02 (0.02) | 0.01 (0.02) | 0.69 |

| Change from Baseline in 4-Stair Climb Speed (sec⁻¹) | -0.02 (0.01) | -0.03 (0.02) | 0.01 (0.02) | 0.62 |

| Change from Baseline in 10-Meter Walk/Run Speed (sec⁻¹) | -0.01 (0.01) | -0.02 (0.01) | 0.01 (0.02) | 0.58 |

| Data represents Least Squares Mean (Standard Error) change from baseline. Adapted from Finkel et al., Journal of Neuromuscular Disorders, 2021.[3] |

Key Experimental Protocols

NF-κB p65 DNA Binding Activity Assay

The assessment of NF-κB activation was a critical pharmacodynamic endpoint. A common method, and one likely similar to that used in the edasalonexent trials, is a DNA-binding ELISA.

Principle: This assay measures the amount of active NF-κB (specifically the p65 subunit) in nuclear extracts that can bind to a consensus DNA sequence immobilized on a microplate.

Protocol Outline:

-

Nuclear Protein Extraction: Nuclear extracts are prepared from peripheral blood mononuclear cells (PBMCs) or other relevant cells using a nuclear extraction kit. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Binding to Immobilized Oligonucleotides: A 96-well plate is pre-coated with an oligonucleotide containing the consensus binding site for NF-κB (5'-GGGACTTTCC-3').

-

Incubation: Nuclear extracts (e.g., 20 µg of protein) are added to the wells and incubated for 1 hour to allow the active NF-κB p65 to bind to the immobilized DNA.

-

Detection: The wells are washed to remove unbound proteins. A primary antibody specific for the NF-κB p65 subunit is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: A chromogenic substrate for HRP is added, and the colorimetric signal is measured at 450 nm using a microplate reader. The absorbance is proportional to the amount of bound NF-κB p65.

Muscle MRI T2 Relaxation Time Measurement

MRI T2 relaxation time is a quantitative imaging biomarker that reflects changes in muscle composition, including inflammation and edema.

Principle: T2 relaxation time measures the decay of transverse magnetization of water protons in tissue. In DMD, inflammation and edema lead to an increase in free water content in the muscle, resulting in a longer T2 relaxation time.

Protocol Outline:

-

Patient Positioning: The patient is positioned in the MRI scanner in a supine position. The limb to be imaged (e.g., lower leg) is stabilized to minimize motion artifacts.

-

Image Acquisition: A multi-echo spin-echo (MSE) sequence is typically used. This involves acquiring a series of images at different echo times (TEs).

-

Image Analysis:

-

Regions of interest (ROIs) are drawn on the images to delineate specific muscles or muscle groups.

-

The signal intensity within each ROI is measured for each echo time.

-

A mono-exponential decay curve is fitted to the signal intensity data as a function of TE to calculate the T2 relaxation time for each pixel or for the entire ROI.

-

-

Data Interpretation: An increase in T2 relaxation time over time is indicative of disease progression (increased inflammation and edema), while a stabilization or decrease may suggest a therapeutic effect.

Conclusion and Future Perspectives

The development of edasalonexent represents a scientifically robust attempt to target a fundamental pathological mechanism in Duchenne muscular dystrophy. The rationale for inhibiting the NF-κB pathway remains strong, and the preclinical and early clinical data for edasalonexent were encouraging. However, the failure of the Phase 3 PolarisDMD trial to demonstrate a statistically significant clinical benefit underscores the challenges of translating promising preclinical findings and biomarker changes into clinically meaningful outcomes in a complex and heterogeneous disease like DMD.

The data generated from the edasalonexent clinical trial program, although not leading to an approved therapy, contribute valuable information to the DMD research community, particularly regarding the natural history of the disease in a non-steroid treated population and the behavior of various outcome measures. Future research into NF-κB inhibition for DMD may need to consider alternative molecular targets within the pathway, different patient populations, or combination therapies to achieve a clinically significant impact on disease progression. The story of edasalonexent serves as a critical case study in the arduous journey of drug development for rare diseases.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. Phase 3 PolarisDMD Trial | DMD Hub [dmdhub.org]

- 4. catabasis.com [catabasis.com]

- 5. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of Edasalonexent in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. librarysearch.colby.edu [librarysearch.colby.edu]

- 9. Catabasis Pharmaceuticals Presents Preclinical Data Showing Potential for Bone Preservation with Edasalonexent in Duchenne Muscular Dystrophy - BioSpace [biospace.com]

- 10. researchgate.net [researchgate.net]

- 11. actionduchenne.org [actionduchenne.org]

- 12. experts.umn.edu [experts.umn.edu]

- 13. defeatduchenne.ca [defeatduchenne.ca]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of Edasalonexent in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PMC [pmc.ncbi.nlm.nih.gov]

Edasalonexent: A Deep Dive into its Cellular and Molecular Mechanisms in Muscle Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edasalonexent (formerly CAT-1004) is an investigational small molecule that was developed as a potential disease-modifying therapy for Duchenne muscular dystrophy (DMD).[1][2] DMD is a fatal X-linked recessive disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, inflammation, and fibrosis.[1] Edasalonexent was designed to address the underlying pathological processes in DMD by targeting the nuclear factor-kappa B (NF-κB) pathway.[3][4] This technical guide provides an in-depth overview of the cellular and molecular targets of Edasalonexent in muscle tissue, summarizing key quantitative data and detailing relevant experimental protocols.

Core Molecular Target: Nuclear Factor-kappa B (NF-κB)

The primary molecular target of Edasalonexent is the transcription factor NF-κB.[3][4] In healthy muscle, NF-κB activity is tightly regulated. However, in DMD, the absence of dystrophin and subsequent mechanical stress leads to chronic activation of NF-κB in muscle cells from a very early age.[3][5] This persistent NF-κB activation is a central driver of the disease pathology, promoting:

-

Inflammation: Upregulation of pro-inflammatory cytokines and chemokines, leading to the infiltration of immune cells into muscle tissue.[3]

-

Muscle Degeneration: Increased expression of genes involved in protein catabolism and muscle atrophy.[6]

-

Fibrosis: Promotion of fibroblast proliferation and extracellular matrix deposition, resulting in the replacement of muscle tissue with fibrous scar tissue.[3]

-

Suppression of Muscle Regeneration: Inhibition of the differentiation and fusion of muscle stem cells (satellite cells), impairing the repair of damaged muscle fibers.[3][5]

Edasalonexent is a bifunctional molecule that covalently links salicylic acid and docosahexaenoic acid (DHA), both of which are known to inhibit NF-κB.[5] This unique structure is designed for intracellular cleavage, releasing the two bioactive components to synergistically inhibit the NF-κB pathway.[5][6] By inhibiting NF-κB, Edasalonexent aims to reduce inflammation, slow muscle degeneration, and promote muscle regeneration, thereby preserving muscle function.[2][3]

Quantitative Effects of Edasalonexent on Molecular and Cellular Markers

Clinical and preclinical studies have provided quantitative data on the effects of Edasalonexent on various biomarkers related to its mechanism of action and downstream effects on muscle health.

Table 1: Effect of Edasalonexent on NF-κB Pathway and Inflammatory Markers

| Biomarker | Study Population | Treatment Group | Duration of Treatment | Key Finding | Significance (p-value) |

| NF-κB-regulated gene transcripts | Boys with DMD (MoveDMD Phase 2) | 100 mg/kg/day Edasalonexent | 12 and 24 weeks | Significant 2-fold decrease | p<0.005[3] |

| C-reactive protein (CRP) | Boys with DMD (MoveDMD Phase 2) | 100 mg/kg/day Edasalonexent | 12, 24, 36, and 48 weeks | Significant decrease from baseline | p≤0.001[3][7] |

| NF-κB pathway and proteasome gene expression profiles | Adult Subjects (Phase 1) | Edasalonexent (up to 6000 mg) | 2 weeks | Significantly decreased | p=0.02 and p=0.002, respectively[5] |

Table 2: Effect of Edasalonexent on Muscle Health Biomarkers

| Biomarker | Study Population | Treatment Group | Duration of Treatment | Key Finding | Significance (p-value) |

| Creatine kinase (CK) | Boys with DMD (MoveDMD) | 100 mg/kg/day Edasalonexent | 12 to 60 weeks | Significantly decreased from baseline | p<0.05[8] |

| Alanine aminotransferase (ALT) | Boys with DMD (MoveDMD) | 100 mg/kg/day Edasalonexent | 12 to 60 weeks | Significantly decreased from baseline | p<0.05[8] |

| Aspartate aminotransferase (AST) | Boys with DMD (MoveDMD) | 100 mg/kg/day Edasalonexent | 12 to 60 weeks | Significantly decreased from baseline | p<0.05[8] |

| Lactate dehydrogenase (LDH) | Boys with DMD (MoveDMD) | 100 mg/kg/day Edasalonexent | 12 to 60 weeks | Significantly decreased from baseline | p<0.05[8] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Edasalonexent in the context of the NF-κB signaling pathway in Duchenne muscular dystrophy.

Caption: Edasalonexent inhibits the NF-κB pathway in muscle cells.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the cellular and molecular effects of Edasalonexent in muscle tissue.

Western Blot for NF-κB Pathway Proteins

This protocol is a generalized procedure for assessing the levels of total and phosphorylated NF-κB pathway proteins (e.g., p65, IκBα) in muscle tissue lysates.[9][10]

1. Sample Preparation (Muscle Tissue Lysate): a. Excise muscle tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use. b. Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.

2. SDS-PAGE: a. Load 20-40 µg of total protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. b. Include a pre-stained protein ladder to determine molecular weights. c. Run the gel at 100-150V until the dye front reaches the bottom.

3. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. b. Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C. c. After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Caption: A typical workflow for Western blot analysis of muscle proteins.

Immunohistochemistry for Dystrophin in Muscle Biopsies

This protocol provides a general framework for the immunohistochemical detection and localization of dystrophin in muscle biopsy sections.[11][12][13]

1. Tissue Preparation: a. Obtain fresh muscle biopsies and embed in Optimal Cutting Temperature (OCT) compound. b. Snap-freeze the embedded tissue in isopentane cooled by liquid nitrogen. c. Store the frozen blocks at -80°C. d. Cut 5-10 µm thick cryosections using a cryostat and mount them on charged glass slides.

2. Fixation and Permeabilization: a. Air-dry the sections for 30 minutes. b. Fix the sections with cold acetone or 4% paraformaldehyde for 10 minutes. c. Wash the slides three times with phosphate-buffered saline (PBS). d. If required, perform antigen retrieval using a citrate-based buffer. e. Permeabilize the sections with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining: a. Block non-specific binding sites with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature. b. Incubate the sections with a primary antibody against dystrophin (e.g., N-terminus, rod domain, or C-terminus specific antibodies) diluted in blocking solution overnight at 4°C in a humidified chamber. c. Wash the slides three times with PBS. d. Incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark. e. Wash the slides three times with PBS.

4. Mounting and Imaging: a. Counterstain the nuclei with DAPI for 5 minutes. b. Mount the slides with a mounting medium containing an anti-fade reagent. c. Acquire images using a fluorescence microscope. Dystrophin staining should appear at the sarcolemma of muscle fibers.

Caption: Immunohistochemistry workflow for dystrophin detection in muscle.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring the expression of NF-κB target genes in muscle tissue.

1. RNA Extraction: a. Homogenize frozen muscle tissue in a lysis buffer (e.g., TRIzol). b. Extract total RNA using a phenol-chloroform extraction method or a commercial RNA isolation kit. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

2. cDNA Synthesis: a. Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR Reaction: a. Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix. b. Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion

Edasalonexent represents a targeted therapeutic approach for Duchenne muscular dystrophy by inhibiting the chronically activated NF-κB pathway. The data from clinical and preclinical studies demonstrate its ability to modulate key biomarkers of inflammation and muscle health. While the clinical development of Edasalonexent has been discontinued, the wealth of data generated from its investigation provides valuable insights into the role of NF-κB in the pathophysiology of DMD and serves as a foundation for the development of future therapies targeting this critical signaling pathway. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of DMD and evaluate the efficacy of novel therapeutic interventions.

References

- 1. musculardystrophynews.com [musculardystrophynews.com]

- 2. news-medical.net [news-medical.net]

- 3. defeatduchenne.ca [defeatduchenne.ca]

- 4. musculardystrophynews.com [musculardystrophynews.com]

- 5. A Novel NF‐κB Inhibitor, Edasalonexent (CAT‐1004), in Development as a Disease‐Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1 Study of Edasalonexent (CAT-1004), an Oral NF-κB Inhibitor, in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hcplive.com [hcplive.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples | PLOS One [journals.plos.org]

- 13. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]

Initial safety and tolerability findings from Phase 1 trials of Edasalonexent

An In-depth Technical Guide on the Initial Safety and Tolerability Findings from Phase 1 Trials of Edasalonexent

This technical guide provides a comprehensive overview of the initial safety, tolerability, and pharmacodynamic findings from the Phase 1 clinical trial of edasalonexent, an investigational oral NF-κB inhibitor for the treatment of Duchenne muscular dystrophy (DMD). The data presented is intended for researchers, scientists, and drug development professionals.

Introduction

Edasalonexent (formerly CAT-1004) is an orally administered small molecule designed to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3] In Duchenne muscular dystrophy, the absence of dystrophin leads to chronic activation of NF-κB, which is a key driver of muscle inflammation, degeneration, and suppressed muscle regeneration.[4][5][6] Edasalonexent is a bifunctional molecule that links salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA), both of which are known to inhibit NF-κB.[1][7] The molecule is designed to be cleaved intracellularly, releasing its bioactive components to synergistically inhibit NF-κB.[4][7] This novel approach holds the potential to be a disease-modifying therapy for all patients with DMD, irrespective of their specific dystrophin mutation.[1][3]

Phase 1 Trial Design and Experimental Protocols

The initial evaluation of edasalonexent in pediatric patients with DMD was conducted as Part A of the multi-part MoveDMD® Phase 1/2 trial (NCT02439216).[6][8][9]

Study Design: The Phase 1 portion was a one-week, open-label, multiple-dose study designed to assess the safety, tolerability, and pharmacokinetics (PK) of three sequential ascending doses of edasalonexent.[1][3][4][6]

Patient Population: The trial enrolled 17 ambulatory boys with a genetically confirmed diagnosis of Duchenne muscular dystrophy.[1][3] The mean age of the participants was 5.5 years, with an age range of 4 to 7 years.[3][10] Patients were not on glucocorticoid treatment.[6]

Dosing and Administration: Participants received three sequential ascending total daily doses of edasalonexent:

The study also evaluated the effect of low-fat and high-fat meals on the drug's exposure.[4]

Endpoints:

-

Primary Endpoints: The primary objectives were to evaluate the safety and tolerability of edasalonexent and the effects of food on its pharmacokinetics.[4]

-

Exploratory Endpoints: Exploratory pharmacodynamic endpoints included the assessment of NF-κB-regulated gene expression in whole blood and levels of serum proteins.[4]

Assessments:

-

Safety and Tolerability: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations.

-

Pharmacokinetics: Plasma samples were collected to determine the concentrations of edasalonexent and its metabolites at various time points after dosing.[4]

-

Pharmacodynamics: Whole blood samples were collected before and after treatment to analyze changes in the expression of NF-κB target genes using mRNA sequencing.[1][4][6]

Safety and Tolerability Findings

Edasalonexent was found to be well tolerated across all tested dose levels in the Phase 1 trial.[1][3][4]

| Safety Outcome | Result |

| Serious Adverse Events | None reported[1][3][4] |

| Dosing Interruptions | None reported[1][3] |

| Dose Reductions | None reported[1][3][4] |

| Discontinuations due to AEs | None reported[1][3][4] |

Table 1: Summary of Key Safety Outcomes from the Phase 1 Trial.

The majority of adverse events (AEs) reported were mild in nature.[1][3][4] The most frequently observed treatment-emergent AEs were gastrointestinal.[1][3][4]

| Adverse Event Category | Most Common AEs | Severity |

| Gastrointestinal Disorders | Diarrhea[4][11] | Mild and transient[11] |

Table 2: Profile of Treatment-Emergent Adverse Events.

These initial findings demonstrated a favorable safety and tolerability profile for edasalonexent in young boys with DMD.[1][3]

Pharmacokinetic and Pharmacodynamic Findings

Pharmacokinetics: Edasalonexent was rapidly absorbed, with peak plasma levels observed between 2 to 6 hours after dosing.[4] The exposure to the drug increased nearly proportionally with the dose.[4] Only minimal accumulation of edasalonexent in the plasma was observed after seven days of dosing.[4]

Pharmacodynamics: Treatment with edasalonexent for seven days resulted in a statistically significant inhibition of NF-κB.[1] This was evidenced by the downregulation of a prespecified set of NF-κB-regulated genes in whole blood at the two higher doses (67 and 100 mg/kg/day).[1][4] This demonstrated that even with short-term dosing, edasalonexent could effectively engage its target and reduce the activity of elevated NF-κB in circulating mononuclear cells.[1][2]

Visualizations

Signaling Pathway

Caption: Mechanism of Action of Edasalonexent via NF-κB Inhibition.

Experimental Workflow

Caption: Workflow of the Edasalonexent Phase 1 Clinical Trial.

Conclusion

The initial Phase 1 clinical trial data for edasalonexent in pediatric patients with Duchenne muscular dystrophy demonstrated that the drug was well tolerated with a manageable safety profile.[1][3][4] The most common adverse events were mild and gastrointestinal in nature.[1][3][4] Furthermore, the study provided early evidence of target engagement, showing that edasalonexent successfully inhibited the NF-κB pathway in this patient population.[1][4] These promising initial findings supported the continued clinical development of edasalonexent in subsequent phases to further evaluate its efficacy as a potential foundational therapy for DMD.[1][2][3]

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. musculardystrophynews.com [musculardystrophynews.com]

- 3. news-medical.net [news-medical.net]

- 4. Phase 1 Study of Edasalonexent (CAT-1004), an Oral NF-κB Inhibitor, in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. musculardystrophynews.com [musculardystrophynews.com]

- 6. neurology.org [neurology.org]

- 7. A Novel NF‐κB Inhibitor, Edasalonexent (CAT‐1004), in Development as a Disease‐Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. musculardystrophynews.com [musculardystrophynews.com]

- 9. catabasis.com [catabasis.com]

- 10. defeatduchenne.ca [defeatduchenne.ca]

- 11. musculardystrophynews.com [musculardystrophynews.com]

Methodological & Application

Designing Clinical Trials for NF-κB Inhibitors: Lessons from Edasalonexent

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating inflammatory responses, cell survival, and differentiation.[1][2] Its chronic activation is implicated in the pathology of numerous diseases, including inflammatory disorders and muscular dystrophies.[1][3] Edasalonexent (formerly CAT-1004) is an orally administered small molecule designed to inhibit NF-κB.[4][5] It is a bifunctional molecule that links salicylic acid and docosahexaenoic acid (DHA), both known to inhibit NF-κB, which are released intracellularly to exert their effects.[1][4] This document provides detailed application notes and protocols for designing clinical trials for NF-κB inhibitors, drawing insights from the clinical development of Edasalonexent for Duchenne muscular dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration and inflammation.[3][4]

Edasalonexent: Mechanism of Action and Clinical Development

Edasalonexent was developed as a potential disease-modifying therapy for all patients with DMD, irrespective of their specific dystrophin gene mutation.[6] The rationale for its development was based on the understanding that chronic NF-κB activation is a key driver of muscle inflammation, degeneration, and suppressed regeneration in DMD.[3][6] Preclinical studies in animal models of DMD demonstrated that inhibiting NF-κB could improve muscle histology, function, and regeneration.[1]

The clinical development of Edasalonexent involved several phases:

-

Phase 1: Focused on safety, pharmacokinetics, and pharmacodynamics in adult subjects and later in pediatric patients with DMD.[4][7] These studies demonstrated that Edasalonexent was well-tolerated and showed inhibition of activated NF-κB pathways.[4]

-

Phase 2 (MoveDMD): A proof-of-concept study in young boys with DMD that showed Edasalonexent was associated with a slowing of disease progression and preservation of muscle function compared to an off-treatment control period.[3]

-

Phase 3 (PolarisDMD): A global, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Edasalonexent in pediatric patients with DMD.[8][9][10]

Despite promising early-phase data, the Phase 3 PolarisDMD trial failed to meet its primary endpoint of improving the North Star Ambulatory Assessment (NSAA) score compared to placebo, leading to the discontinuation of its clinical development.[5][9] Analysis of the trial data and design provides valuable lessons for future clinical trials of NF-κB inhibitors.

Key Considerations for Clinical Trial Design

Designing clinical trials for NF-κB inhibitors, particularly in the context of rare diseases, requires careful consideration of several factors.

Patient Population and Stratification

The selection of the patient population is critical. In the Edasalonexent trials, enrollment was focused on a specific age range of boys with DMD (4 to 7 years old) who were not on corticosteroids.[9][10] This was intended to create a more homogeneous population and avoid the confounding effects of steroid treatment.

Recommendations:

-

Define clear inclusion and exclusion criteria: This should be based on disease characteristics, age, prior treatments, and genetic mutations if applicable.

-

Consider patient stratification: Stratifying patients based on baseline disease severity, age, or specific biomarkers can help to reduce variability and increase the power of the study. For instance, a pre-specified analysis of the PolarisDMD trial by age suggested that younger patients might have derived more benefit from Edasalonexent.[5]

Endpoints: Efficacy and Pharmacodynamics

The choice of endpoints is paramount to the success of a clinical trial.

Efficacy Endpoints:

-

Primary Endpoint: Should be a clinically meaningful measure of disease progression. The PolarisDMD trial used the North Star Ambulatory Assessment (NSAA) score, a validated measure of motor function in ambulatory boys with DMD.[9]

-

Secondary Endpoints: Should include a range of assessments to provide a comprehensive picture of the drug's effect. The Edasalonexent trials included timed function tests (time to stand, 4-stair climb, 10-meter walk/run), muscle enzyme levels, and assessments of bone and heart health.[9]

Pharmacodynamic Endpoints:

These are crucial for demonstrating target engagement and understanding the biological activity of the NF-κB inhibitor.

-

NF-κB Pathway Gene Expression: Measuring changes in the expression of NF-κB target genes in peripheral blood mononuclear cells (PBMCs) or muscle tissue can provide direct evidence of target engagement. In Phase 1 studies, Edasalonexent treatment led to a significant decrease in NF-κB pathway and proteasome gene expression profiles in PBMCs.[4]

-

Biomarkers of Inflammation: Monitoring levels of inflammatory biomarkers, such as C-reactive protein (CRP), can indicate a reduction in systemic inflammation.[6]

-

Muscle Health Biomarkers: In the context of muscular dystrophies, biomarkers of muscle damage and health, such as creatine kinase (CK) levels and magnetic resonance imaging (MRI) of muscle tissue, are important.[3]

Data Presentation: Summary of Edasalonexent Clinical Trial Data

The following tables summarize key quantitative data from the Edasalonexent clinical trials.

Table 1: Phase 1 Study in Adult Subjects - Pharmacodynamic Effects [4]

| Parameter | Treatment Group | Result | p-value |

| NF-κB Pathway Gene Expression | Edasalonexent | Significantly decreased | 0.02 |

| Proteasome Gene Expression | Edasalonexent | Significantly decreased | 0.002 |

| LPS-stimulated NF-κB Activity | Edasalonexent | 70% reduction | Statistically significant |

| NF-κB p65 DNA Binding Activity | Edasalonexent | Decreased | Not specified |

Table 2: PolarisDMD Phase 3 Trial Design [9][10][11]

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled |

| Patient Population | ~125 boys with DMD, ages 4 to 7 |

| Treatment Arms | Edasalonexent (100 mg/kg/day) vs. Placebo (2:1 randomization) |

| Treatment Duration | 52 weeks |

| Primary Endpoint | Change in North Star Ambulatory Assessment (NSAA) total score |

| Secondary Endpoints | Timed function tests (time to stand, 4-stair climb, 10-meter walk/run) |

Table 3: PolarisDMD Phase 3 Trial - Key Outcomes [5][9]

| Endpoint | Result |

| Primary Endpoint (NSAA total score) | Not statistically significant difference between Edasalonexent and placebo |

| Secondary Endpoints (Timed function tests) | No statistically significant differences, although less functional decline in the Edasalonexent group |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of clinical trial results. The following are example protocols for key experiments relevant to the clinical development of NF-κB inhibitors.

Protocol 1: NF-κB p65 DNA Binding Activity Assay

This protocol is based on the principles of commercially available ELISA-based transcription factor DNA binding assays.

Objective: To quantify the activation of the NF-κB p65 subunit by measuring its ability to bind to a specific DNA consensus sequence.

Materials:

-

Nuclear extraction kit

-

NF-κB p65 DNA binding assay kit (containing 96-well plate pre-coated with NF-κB consensus sequence oligonucleotide, primary and secondary antibodies, wash buffers, and substrate)

-

Microplate reader

Procedure:

-

Nuclear Extract Preparation: Isolate nuclear extracts from patient PBMCs or tissue biopsies according to the manufacturer's protocol of the nuclear extraction kit. Determine the protein concentration of the nuclear extracts.

-

Binding Reaction: Add equal amounts of nuclear extract protein to the wells of the 96-well plate. Incubate for the time and temperature specified in the kit protocol to allow NF-κB p65 to bind to the immobilized DNA.

-

Washing: Wash the wells multiple times with the provided wash buffer to remove non-specific binding.

-

Antibody Incubation: Add the primary antibody specific for the NF-κB p65 subunit to each well and incubate. This is followed by washing and incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add the colorimetric substrate to the wells. The HRP enzyme will catalyze a color change.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of bound NF-κB p65. Compare the results between treatment and placebo groups.

Protocol 2: Gene Expression Analysis of NF-κB Target Genes by qPCR

Objective: To measure the mRNA expression levels of NF-κB target genes in response to treatment with an NF-κB inhibitor.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (e.g., IL-6, TNF-α, ICAM-1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from patient samples (e.g., PBMCs, muscle tissue) using an appropriate RNA extraction kit. Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

-

qPCR Amplification: Perform the qPCR reaction in a qPCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the relative gene expression changes between the treatment and placebo groups using the ΔΔCt method.

Visualizations

NF-κB Signaling Pathway and Point of Inhibition

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Edasalonexent.

Clinical Trial Workflow for an NF-κB Inhibitor

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.

Conclusion

The development of Edasalonexent, despite its ultimate outcome, provides a valuable case study for designing clinical trials for NF-κB inhibitors. Key takeaways include the importance of a well-defined patient population, the selection of clinically meaningful and robust endpoints, and the integration of pharmacodynamic measures to demonstrate target engagement. For rare diseases, leveraging natural history data and considering adaptive trial designs can be crucial for success.[12] The protocols and visualizations provided in this document offer a framework for researchers and drug developers to design and execute rigorous and informative clinical trials for this important class of therapeutic agents.

References

- 1. neurologylive.com [neurologylive.com]

- 2. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disease-modifying effects of edasalonexent, an NF-κB inhibitor, in young boys with Duchenne muscular dystrophy: Results of the MoveDMD phase 2 and open label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel NF‐κB Inhibitor, Edasalonexent (CAT‐1004), in Development as a Disease‐Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Randomized, Double-Blind, Placebo-Controlled, Global Phase 3 Study of Edasalonexent in Pediatric Patients with Duchenne Muscular Dystrophy: Results of the PolarisDMD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. defeatduchenne.ca [defeatduchenne.ca]

- 7. Phase 1 Study of Edasalonexent (CAT-1004), an Oral NF-κB Inhibitor, in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase III Study of Edasalonexent in Boys With Duchenne Muscular Dystrophy [clinicaltrialsgps.com]

- 9. musculardystrophynews.com [musculardystrophynews.com]

- 10. parentprojectmd.org [parentprojectmd.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. allucent.com [allucent.com]

Application Notes and Protocols for the Administration of Edasalonexent in Pediatric Duchenne Muscular Dystrophy (DMD) Patients

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edasalonexent (formerly CAT-1004) is an orally administered small molecule that was investigated as a potential disease-modifying therapy for Duchenne muscular dystrophy (DMD). It was designed to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is chronically activated in DMD and plays a crucial role in the inflammation, muscle degeneration, and suppression of muscle regeneration characteristic of the disease. Although the Phase 3 PolarisDMD trial did not meet its primary and secondary endpoints, the data generated from the clinical development of edasalonexent provide valuable insights for future research in DMD. These application notes and protocols are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of DMD and related inflammatory muscle disorders.

Mechanism of Action: NF-κB Inhibition in DMD

Edasalonexent is a bifunctional molecule that covalently links salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Both of these components are known to independently inhibit the NF-κB pathway, and their combination in edasalonexent was designed for synergistic and potent inhibition.[2] In DMD, the absence of dystrophin leads to muscle membrane instability, triggering a cascade of events that includes chronic inflammation. The NF-κB pathway is a key mediator of this inflammatory response. By inhibiting NF-κB, edasalonexent aimed to reduce muscle inflammation and damage, and promote muscle regeneration.[1][2][3]

Clinical Trial Protocols: The PolarisDMD Phase 3 Study

The PolarisDMD study was a global, randomized, double-blind, placebo-controlled Phase 3 trial designed to evaluate the efficacy and safety of edasalonexent in pediatric patients with DMD.[4][5][6]

Patient Population and Dosing

The study enrolled male patients aged 4 to less than 8 years with a genetically confirmed diagnosis of DMD.[4][5][6] Patients were randomized in a 2:1 ratio to receive either edasalonexent or a placebo for 52 weeks.[4][5][6] The dosage of edasalonexent was 100 mg/kg/day, administered orally.[4]

| Parameter | Edasalonexent (n=88) | Placebo (n=43) | Total (n=131) |

| Mean Age (years) | 5.65 | 5.77 | 5.69 |